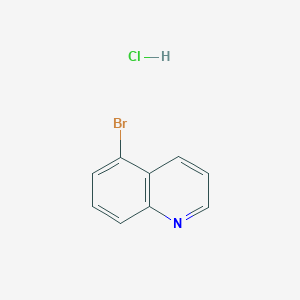

5-Bromoquinoline hydrochloride

Descripción general

Descripción

5-Bromoquinoline hydrochloride is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the fifth position of the quinoline ring and a hydrochloride group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Bromination of Quinoline: The primary method involves the bromination of quinoline using bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature conditions.

Hydrochloride Formation: The resulting 5-bromoquinoline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactors and efficient separation techniques to ensure high purity and yield. The process is optimized to minimize by-products and environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Quinone Derivatives: Resulting from oxidation reactions.

Amines: Resulting from reduction reactions.

Substituted Quinolines: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-BQH exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, which is vital in addressing antibiotic resistance issues.

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in targeting specific cancer cell lines. Its structural features allow it to interact with biological targets selectively, inhibiting pathways crucial for cancer cell proliferation.

Organic Synthesis

Synthetic Intermediates

5-Bromoquinoline hydrochloride serves as a key intermediate in the synthesis of more complex organic molecules. It can be utilized in palladium-catalyzed reactions, leading to the formation of various derivatives that possess unique biological activities.

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-Bromoquinoline | Bromine at position 3; different activity | |

| 6-Bromoquinoline | Potential antitumor properties | |

| 5-Chloroquinoline | Antimalarial agent | |

| 8-Hydroxyquinoline | Known for chelating properties |

Biological Research

Enzyme Inhibition Studies

The compound has been used to probe enzyme activities and protein interactions. Its ability to selectively inhibit certain enzymes makes it valuable for studying biochemical pathways and identifying new therapeutic targets.

Case Study: Interaction with Kinases

A study demonstrated that 5-BQH could inhibit specific kinases involved in cancer signaling pathways. This inhibition resulted in reduced cell proliferation in vitro, highlighting its potential as a lead compound for drug development.

Material Science

This compound has applications beyond biology; it can be utilized in the development of new materials with specific electronic or optical properties due to its unique chemical structure.

Mecanismo De Acción

5-Bromoquinoline hydrochloride is similar to other brominated quinolines, such as 8-bromoquinoline and 2-bromoquinoline. its unique position of the bromine atom at the fifth position gives it distinct chemical and biological properties compared to these compounds. The differences in reactivity and biological activity make it a valuable compound in various applications.

Comparación Con Compuestos Similares

8-Bromoquinoline

2-Bromoquinoline

3-Bromoquinoline

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

5-Bromoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a halogenated derivative of quinoline, which is a bicyclic aromatic compound. The presence of the bromine atom at the 5-position enhances its reactivity and biological activity compared to other quinoline derivatives. This compound is often synthesized through various methods, including halogenation and coupling reactions, which allow for the introduction of functional groups that can modulate its activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that quinoline derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain derivatives possess significant inhibitory effects against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| 8-Hydroxyquinoline | Candida albicans | 4 µg/mL |

Antiviral Activity

Recent studies have highlighted the antiviral potential of 5-bromoquinoline derivatives against enteroviruses, particularly Enterovirus D68 (EV-D68). In vitro assays revealed that specific analogs exhibited effective antiviral activity with EC50 values ranging from 0.05 to 0.10 μM . These findings suggest that the compound could be a candidate for further development as an antiviral agent.

Table 2: Antiviral Potency of Quinoline Compounds

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| This compound | Enterovirus D68 | 0.05 - 0.10 |

| Quinoline-2-carboxylic acid | Influenza A | 0.15 |

| 8-Hydroxyquinoline | HIV | 0.25 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or replication.

- DNA Binding : Some studies suggest that brominated quinolines can intercalate into DNA, disrupting replication processes in both bacterial and viral pathogens.

- Cellular Interaction : The presence of the bromine atom enhances lipophilicity, allowing better penetration into cell membranes, which may facilitate interaction with intracellular targets .

Case Studies

- Antiviral Efficacy Against EV-D68 : A study conducted on the antiviral effects of quinoline analogs demonstrated that derivatives of 5-bromoquinoline significantly reduced viral replication in rhabdomyosarcoma cell lines (RD cells), showcasing their potential as antiviral agents .

- Antimicrobial Testing : In vitro evaluations revealed that compounds derived from 5-bromoquinoline exhibited selective antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

5-Bromoquinoline hydrochloride participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and functional groups:

Suzuki–Miyaura Coupling

This reaction facilitates the replacement of the bromine atom with aryl/heteroaryl groups via boronic acid partners.

Example :

Reaction with (4-ethylphenyl)boronic acid produces 5-(4-ethylphenyl)quinoline, a precursor for optoelectronic materials .

Buchwald–Hartwig Amination

5-Bromoquinoline reacts with amines under palladium catalysis to form C–N bonds, though specific examples are less documented in the provided sources.

Nucleophilic Substitution

The bromine at the 5-position undergoes substitution under controlled conditions:

SNAr (Aromatic Nucleophilic Substitution)

Activation by electron-withdrawing groups (e.g., N-oxide formation) enhances reactivity.

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxide | NaOMe, DMF, 100°C | 5-Methoxyquinoline | 78% | |

| Amines | CuBr, HBr, 75°C | 5-Aminoquinoline derivatives | 45–65% |

Mechanistic Insight :

Protonation of the quinoline nitrogen increases electrophilicity at the 5-position, facilitating nucleophilic attack .

Bromination and Debromination

The bromine substituent can be further modified or removed:

Bromination

Under acidic conditions, bromine adds to the benzo ring (positions 5 and 8):

| Substrate | Reagents | Product | Ratio (5-Br:8-Br) | Reference |

|---|---|---|---|---|

| Quinoline | Br₂, Ag₂SO₄, H₂SO₄ | 5,8-Dibromoquinoline | 1:1 |

Debromination

Reductive debromination using Pd/C and H₂ removes the bromine atom, yielding quinoline .

Functional Group Transformations

The quinoline core undergoes further modifications:

Oxidation

Controlled oxidation of the pyridine ring:

| Reagents | Product | Application | Reference |

|---|---|---|---|

| KMnO₄, H₂O | 5-Bromo-2,3-pyridinedicarboxylic acid | Chelating agent |

Reduction

Hydrogenation reduces the aromatic ring:

| Reagents | Product | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C | 5-Bromo-1,2,3,4-tetrahydroquinoline | 85% |

Metal Complexation

5-Bromoquinoline forms coordination complexes with transition metals, enhancing catalytic or biological activity:

| Metal | Ligand System | Application | Reference |

|---|---|---|---|

| Cu(I) | 5-Bromoquinoline, HBr | Bromination catalyst | |

| Pd(II) | Suzuki coupling intermediates | Cross-coupling catalysis |

Propiedades

IUPAC Name |

5-bromoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRLBGYZMSIHBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856366 | |

| Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421580-26-9 | |

| Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.